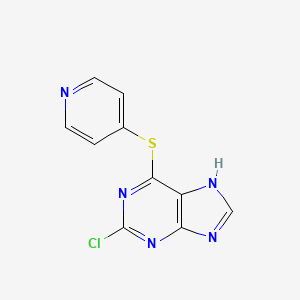
2-chloro-6-pyridin-4-ylsulfanyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(pyridin-4-ylthio)-1H-purine is a heterocyclic compound that features a purine core substituted with a chlorine atom at the 2-position and a pyridin-4-ylthio group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-4-ylthio)-1H-purine typically involves the reaction of 2-chloropurine with 4-mercaptopyridine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(pyridin-4-ylthio)-1H-purine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The pyridin-4-ylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the purine core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted purines with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones derived from the pyridin-4-ylthio group.
Reduction: Reduced derivatives of the pyridine ring or the purine core.
Aplicaciones Científicas De Investigación
2-Chloro-6-(pyridin-4-ylthio)-1H-purine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe the function of specific enzymes or receptors in biological systems.
Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(pyridin-4-ylthio)-1H-purine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the pyridin-4-ylthio group play crucial roles in binding to the active sites of these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-(methylthio)-1H-purine: Similar structure but with a methylthio group instead of a pyridin-4-ylthio group.
2-Chloro-6-(phenylthio)-1H-purine: Similar structure but with a phenylthio group instead of a pyridin-4-ylthio group.
2-Chloro-6-(ethylthio)-1H-purine: Similar structure but with an ethylthio group instead of a pyridin-4-ylthio group.
Uniqueness
2-Chloro-6-(pyridin-4-ylthio)-1H-purine is unique due to the presence of the pyridin-4-ylthio group, which imparts distinct electronic and steric properties compared to other thio-substituted purines. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and other scientific research applications.
Propiedades
Número CAS |
646510-53-4 |
|---|---|
Fórmula molecular |
C10H6ClN5S |
Peso molecular |
263.71 g/mol |
Nombre IUPAC |
2-chloro-6-pyridin-4-ylsulfanyl-7H-purine |
InChI |
InChI=1S/C10H6ClN5S/c11-10-15-8-7(13-5-14-8)9(16-10)17-6-1-3-12-4-2-6/h1-5H,(H,13,14,15,16) |
Clave InChI |
JEDPZEUSSCRJBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1SC2=NC(=NC3=C2NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


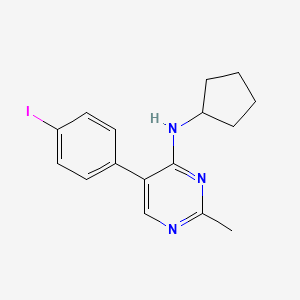
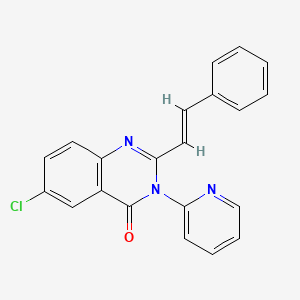
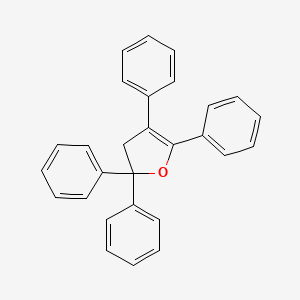
![Cyclopenta[kl]acridine](/img/structure/B15214711.png)
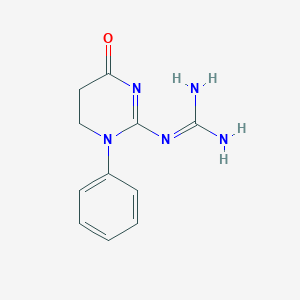
![N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide](/img/structure/B15214736.png)
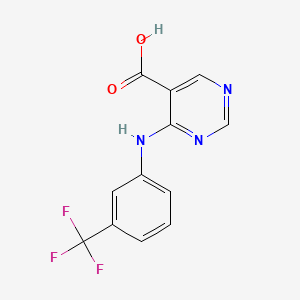
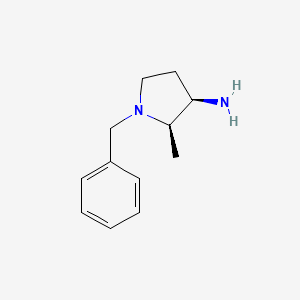

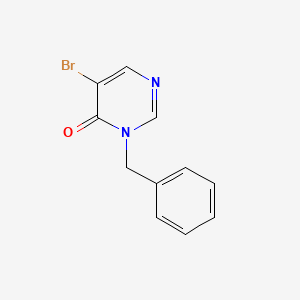
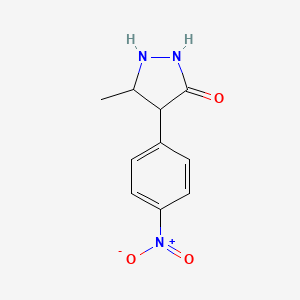
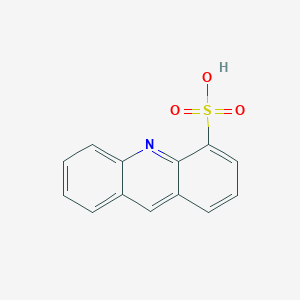
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-](/img/structure/B15214772.png)
![4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B15214775.png)
